![molecular formula C20H15N5O3 B2405093 N-[4-(3-metil-[1,2,4]triazolo[4,3-b]piridazin-6-il)fenil]-1,3-benzodioxol-5-carboxamida CAS No. 894069-01-3](/img/structure/B2405093.png)

N-[4-(3-metil-[1,2,4]triazolo[4,3-b]piridazin-6-il)fenil]-1,3-benzodioxol-5-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

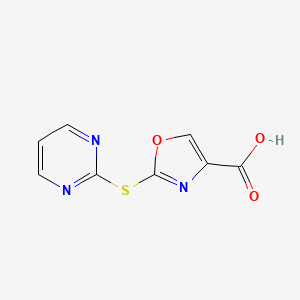

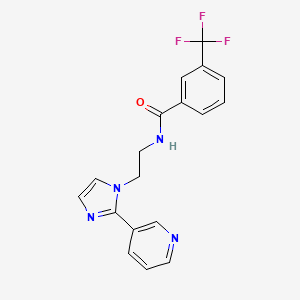

N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a triazole ring fused with a pyridazine ring, which is further connected to a phenyl group and a benzo[d][1,3]dioxole moiety

Aplicaciones Científicas De Investigación

N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

Target of Action

The compound, N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide, primarily targets PARP-1 and EGFR . PARP-1 (Poly ADP-ribose polymerase 1) is a key protein involved in DNA repair and programmed cell death, while EGFR (Epidermal Growth Factor Receptor) is a protein that regulates cell growth and division .

Mode of Action

This compound interacts with its targets, PARP-1 and EGFR, by inhibiting their activities . The inhibition of PARP-1 leads to the accumulation of DNA damage in cancer cells, thereby inducing cell death . On the other hand, the inhibition of EGFR prevents the activation of downstream signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The compound affects the DNA repair and cell growth pathways through its interaction with PARP-1 and EGFR . By inhibiting PARP-1, it disrupts the DNA repair pathway, leading to the accumulation of DNA damage and subsequent cell death . By inhibiting EGFR, it disrupts the cell growth pathway, preventing cell proliferation and survival .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies typically involve the analysis of the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability and efficacy .

Result of Action

The compound exhibits potent cytotoxic activities against certain cancer cells . For instance, it has been shown to induce apoptosis in MDA-MB-231 cells by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level . This leads to cell cycle arrest at the G2/M phase and subsequent cell death .

Análisis Bioquímico

Biochemical Properties

The compound N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide is known to interact with a variety of enzymes and proteins. For instance, it has been found to bind to the iron in the heme moiety of cytochrome P450 (CYP-450), a key enzyme involved in drug metabolism . The nitrogen atoms of the 1,2,4-triazole ring in the compound are responsible for this binding . Additionally, the compound’s phenyl moieties have a key interaction in the active site of the enzyme .

Cellular Effects

In terms of cellular effects, N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been found to exhibit excellent anti-tumor activity against various cancer cell lines . It influences cell function by inhibiting the expression of c-Met and VEGFR-2, two key proteins involved in cell signaling pathways . This inhibition can impact cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of action of N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. As mentioned earlier, the compound binds to the iron in the heme moiety of CYP-450 . This binding can inhibit the enzyme’s activity, thereby affecting the metabolism of other drugs. Furthermore, the compound inhibits the expression of c-Met and VEGFR-2, which can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

Given its stability and the long-term effects observed in in vitro or in vivo studies , it can be inferred that the compound’s effects may change over time.

Metabolic Pathways

Given its interaction with CYP-450 , it can be inferred that the compound may be involved in drug metabolism pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring The final step involves the coupling of the triazolopyridazine intermediate with the benzo[d][1,3]dioxole-5-carboxamide moiety under appropriate reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis techniques to enhance reaction efficiency and yield. Microwave irradiation has been shown to facilitate the formation of triazolo[1,5-a]pyridines from enaminonitriles, which can be adapted for the synthesis of triazolopyridazine derivatives . This method offers advantages such as shorter reaction times and higher yields compared to conventional heating methods.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparación Con Compuestos Similares

Similar Compounds

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring structure but differ in the fused thiadiazine ring.

1,2,4-Triazolo[1,5-a]pyridines: These compounds have a similar triazole ring but are fused with a pyridine ring instead of a pyridazine ring.

Phenylpyridazines: These compounds contain a pyridazine ring substituted by a phenyl group, similar to the target compound.

Uniqueness

N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of a triazole ring fused with a pyridazine ring and its connection to a benzo[d][1,3]dioxole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Propiedades

IUPAC Name |

N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O3/c1-12-22-23-19-9-7-16(24-25(12)19)13-2-5-15(6-3-13)21-20(26)14-4-8-17-18(10-14)28-11-27-17/h2-10H,11H2,1H3,(H,21,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKOZVIMDMTYOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2405017.png)

![3-[1-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]piperidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2405018.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzohydrazide](/img/structure/B2405028.png)

![Methyl 2-[(4-benzylpiperidino)methyl]-3-{[(2-ethoxyanilino)carbonyl]amino}benzenecarboxylate](/img/structure/B2405033.png)